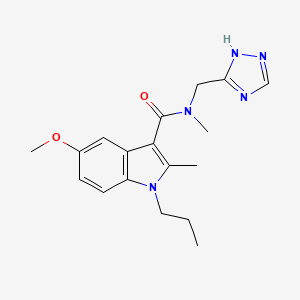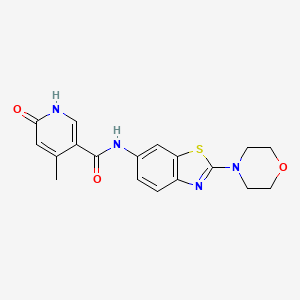
5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methoxybenzene, dimethylamine, and triazole derivatives . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. The triazole moiety enhances its binding affinity and specificity . These interactions result in the modulation of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with varying substituents. Some examples are:
- 5-methoxy-N-methylindole-3-carboxamide
- 2-dimethyl-1-propylindole-3-carboxamide
- N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide
Compared to these compounds, 5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide exhibits unique properties due to the presence of both the methoxy and triazole groups, which enhance its biological activity and specificity .
Properties
IUPAC Name |
5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-8-23-12(2)17(14-9-13(25-4)6-7-15(14)23)18(24)22(3)10-16-19-11-20-21-16/h6-7,9,11H,5,8,10H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTRMBLKQZIVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)N(C)CC3=NC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,4-dichlorobenzoyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936368.png)
![2-(2,2-difluoroethyl)-7-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936376.png)
![2-(2,2-difluoroethyl)-7-(6-methylpyridine-2-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936386.png)
![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6936396.png)
![Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone](/img/structure/B6936408.png)
![4-methyl-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B6936418.png)

![1-[3-(2-Methylpropyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B6936425.png)
![[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6936431.png)
![2-[2-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]ethoxy]benzoic acid](/img/structure/B6936443.png)
![2-[2-[4-(4-Propan-2-ylcyclohexyl)piperazin-1-yl]ethoxy]benzoic acid](/img/structure/B6936444.png)
![2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid](/img/structure/B6936454.png)
![2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride](/img/structure/B6936461.png)
![N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]indolizine-2-carboxamide](/img/structure/B6936471.png)
